molecular formula C8H5FN2O B2387459 2-(4-Fluorophenyl)-1,3,4-oxadiazole CAS No. 595567-05-8

2-(4-Fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B2387459
CAS No.: 595567-05-8
M. Wt: 164.139
InChI Key: BZBZGWGEKBKTPK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine or bromine. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can modify the oxadiazole ring or the fluorophenyl group.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays and as a ligand in receptor binding studies.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives and fluorinated aromatic compounds:

    Similar Compounds: 2-Phenyl-1,3,4-oxadiazole, 2-(4-Chlorophenyl)-1,3,4-oxadiazole, and 2-(4-Methylphenyl)-1,3,4-oxadiazole.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZGWGEKBKTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 4-fluorobenzohydrazide (4.2 g, 27.2 mmol) in triethylorthoformate (27 mL) was heated at 140° C. for 5 h. The reaction was evaporated under reduced pressure. The crude was purified by silica gel column chromatography (100-200 mesh; using 12% ethyl acetate in hexane) to afford 2-(4-fluorophenyl)-1,3,4-oxadiazole [Polshettiwar, Tetrahedron Letters, 49:879-883 (2008)] as off-white solid (2.5 g, 57% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.46 (s, 1H), 8.08 (dd, 2H), 7.19 (dd, 2H); LC-MS m/z calculated for [M+H]+ 165.04. found 165.00.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

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